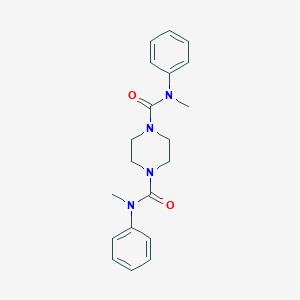
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is a chemical compound that features a dichlorophenyl group attached to a piperidylsulfonyl amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine typically involves the reaction of 3,4-dichloroaniline with piperidine and a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or column chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroamphetamine: A compound with similar structural features but different pharmacological properties.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group but different functional groups.
Uniqueness
(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is unique due to its specific combination of a dichlorophenyl group with a piperidylsulfonyl amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
890602-13-8 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O2S |
Peso molecular |
309.2g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C11H14Cl2N2O2S/c12-10-5-4-9(8-11(10)13)14-18(16,17)15-6-2-1-3-7-15/h4-5,8,14H,1-3,6-7H2 |
Clave InChI |
GNZGIZVAHFGJBW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)


![5-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B496992.png)





![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)




